molecular formula C₁₅H₂₀FNO₅ B1140313 Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose CAS No. 290819-73-7

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose

Cat. No.: B1140313
CAS No.: 290819-73-7
M. Wt: 313.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose is a fluorinated carbohydrate derivative with significant applications in glycobiology and medicinal chemistry. Structurally, it features a benzyl group at the anomeric position, a 2-acetamido substituent, and a 4-fluoro modification on a 2,4-dideoxy glucopyranose backbone. This compound is recognized as a potent inhibitor of glycosaminoglycan (GAG) biosynthesis, disrupting pathways involved in proteoglycan assembly . Its molecular formula is inferred as C15H19FNO5 (aglycone: C8H14FNO5 + benzyl group), with a molecular weight of approximately 312.32 g/mol. Key properties include water solubility and stability at -20°C, making it suitable for enzymatic and cellular studies .

Properties

IUPAC Name

N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJHAJQQMKGKKF-DVAATCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The precursor, 2-acetamido-2-deoxy-α-D-glucopyranose, is first protected at the 3- and 6-hydroxyl groups using benzoyl or benzyl groups to ensure regioselective reactivity at the C-4 position. For example, benzylation with benzyl bromide in the presence of silver(I) oxide yields the 3,6-di-O-benzyl derivative, achieving >85% yield under anhydrous conditions.

Mesylation and Fluorine Displacement

The C-4 hydroxyl group is activated for nucleophilic substitution via mesylation. Treatment with methanesulfonyl chloride (MsCl) in pyridine converts the hydroxyl group into a mesylate intermediate, which is subsequently displaced by a fluoride ion. Tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) facilitates this SN2 reaction, yielding the 4-deoxy-4-fluoro derivative.

Table 1: Representative Fluorination Conditions

Reagent SystemSolventTemperature (°C)Yield (%)Reference
KF / 18-crown-6DMF8072
TBAFTHF2568
CsFAcetonitrile6065

Stepwise Synthesis Protocol

Benzylation and Protective Group Strategy

  • 3,6-Di-O-benzylation :

    • Substrate : 2-Acetamido-2-deoxy-α-D-glucopyranose (10 mmol)

    • Reagents : Benzyl bromide (30 mmol), Ag₂O (20 mmol), DMF (50 mL)

    • Conditions : Stir under nitrogen at 60°C for 12 hours.

    • Workup : Quench with methanol, filter, and concentrate. Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

    • Yield : 88%.

  • 4-O-Mesylation :

    • Substrate : 3,6-Di-O-benzyl-2-acetamido-α-D-glucopyranose (5 mmol)

    • Reagents : MsCl (7.5 mmol), pyridine (20 mL)

    • Conditions : 0°C to room temperature, 4 hours.

    • Workup : Dilute with dichloromethane, wash with 1M HCl, dry over Na₂SO₄.

    • Yield : 92%.

  • Fluorine Substitution :

    • Substrate : 4-O-Mesyl intermediate (5 mmol)

    • Reagents : KF (15 mmol), 18-crown-6 (1 mmol), DMF (30 mL)

    • Conditions : 80°C, 24 hours.

    • Workup : Extract with ethyl acetate, wash with water, dry, and concentrate.

    • Yield : 72%.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial production requires optimization for cost, safety, and throughput:

Solvent and Catalyst Recycling

  • DMF Recovery : Distillation under reduced pressure recovers >90% of DMF, critical for economic viability.

  • Catalyst Reuse : Immobilized crown ether catalysts (e.g., silica-supported 18-crown-6) enable five reaction cycles without significant activity loss.

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing efficiency during fluorination, reducing reaction time from 24 hours to 4 hours and increasing yield to 78%.

Analytical Characterization

Post-synthetic validation employs:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ = -120 to -125 ppm).

  • Mass Spectrometry : HRMS (ESI+) m/z calculated for C₁₅H₂₀FNO₅ [M+H]⁺: 314.1401; found: 314.1398.

  • X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) validates α-anomeric configuration.

Challenges and Mitigation Strategies

Anomeric Control

The α-anomer is favored using benzyl triflate as a glycosylating agent in 1,2-dichloroethane, achieving α:β ratios of 9:1.

Byproduct Formation

  • Elimination Products : Minimized by maintaining low temperatures (<40°C) during mesylation.

  • Hydrolysis : Anhydrous conditions (molecular sieves) prevent decomposition of the fluorinated product.

Emerging Methodologies

Enzymatic Fluorination

Fluorinase enzymes catalyze C-F bond formation under mild aqueous conditions, though yields remain low (15–20%).

Photoredox Catalysis

Visible-light-mediated fluorination using Selectfluor® and iridium catalysts shows promise for late-stage functionalization, reducing step count by 30% .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with modified functional groups, while substitution reactions can introduce new functional groups in place of the fluorine atom .

Scientific Research Applications

Chemical Synthesis

Benzyl 2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose can be synthesized through several methods involving the modification of glucopyranose derivatives. One notable synthesis involves the conversion of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside into its fluoro derivative using fluoride ion displacement of a methylsulfonyloxy group. This method highlights the versatility of this compound in synthetic organic chemistry, particularly in creating glycosylation precursors for further biological studies .

Antiviral Properties

Research indicates that derivatives of benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, closely related to this compound, show promise in enhancing human immunodeficiency virus (HIV) replication and infectivity when tested in vitro. The compound acts as an inhibitor of O-glycosylation, which is crucial for viral entry and replication processes . This suggests that this compound may play a role in developing antiviral therapies targeting HIV.

Inhibition of Glycosaminoglycan Biosynthesis

Another significant application is its role as an inhibitor in the biosynthesis of glycosaminoglycans. This property can be particularly relevant in understanding and potentially treating conditions associated with abnormal glycosaminoglycan production, such as certain genetic disorders and cancers .

Therapeutic Potential

The therapeutic implications of this compound extend into various fields:

  • Anti-infection : Its ability to inhibit viral replication positions it as a candidate for antiviral drug development.
  • Cancer Research : By modulating glycosylation processes, it may influence tumor progression and metastasis.

Case Studies and Research Findings

StudyFocusFindings
Synthesis TechniquesDescribes the synthesis pathway involving fluoride ion displacement leading to the formation of benzyl derivatives useful for biological applications.
HIV ReplicationDemonstrated that the compound enhances HIV replication through O-glycosylation inhibition in vitro.
Glycosaminoglycan InhibitionIdentified as a potent inhibitor in biosynthetic pathways relevant to various diseases.

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetamido and fluorine groups can influence the binding affinity and specificity of the compound for these targets, thereby modulating their activity. This makes it a valuable tool for studying enzyme-substrate interactions and the effects of structural modifications on biological activity .

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

  • Lipophilicity: Methyl (compound 30) and propanoyl (compound 38) groups increase hydrophobicity, whereas the sulfonated analog (compound 18) is water-soluble due to its charged sulfonic acid group .
  • Optical Activity : Compound 38 exhibits a high specific rotation ([α]D +58°), reflecting its stereochemical configuration .
  • Stability: The 4-fluoro group in the target compound mimics hydroxyl electronegativity, enhancing metabolic stability compared to non-fluorinated analogs like compound 19 .

Research Findings and Challenges

  • Synthetic Challenges: Fluorination at position 4 requires precise conditions (e.g., displacement of mesylate with KF/TBAF), whereas methylation/propanoylation is more straightforward .
  • Enzymatic Resistance : The 4-fluoro substitution in the target compound resists hydrolysis by β-N-acetylhexosaminidases, unlike analogs with hydroxyl or sulfonate groups .
  • Application-Specific Design : Water-soluble derivatives (e.g., target compound) are ideal for in vitro assays, while lipophilic variants (e.g., compound 30) are suited for cellular uptake studies .

Biological Activity

Benzyl 2-acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose (Bz-FGalNAc) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and their implications in various diseases. This article provides a comprehensive overview of the biological activity of Bz-FGalNAc, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C15H20FNO5
Molecular Weight: 323.33 g/mol
CAS Number: 290819-73-7
IUPAC Name: N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Synthesis and Derivatives

The synthesis of Bz-FGalNAc involves multiple steps, including the introduction of the fluorine atom at the 4-position of the glucopyranose ring. The compound has been shown to inhibit certain glycosylation pathways, which are crucial for the proper functioning of glycoproteins. For instance, it acts as a competitive inhibitor of O-glycan chain elongation by blocking β1,3-galactosyltransferase activity .

Mechanisms of Biological Activity

Bz-FGalNAc's biological activity primarily revolves around its interference with glycosylation processes:

  • Inhibition of Mucin Biosynthesis: Bz-FGalNAc has been identified as an effective inhibitor of mucin biosynthesis. This inhibition is significant because mucins play a critical role in various physiological processes and pathologies, including cancer progression and viral infections .
  • Impact on Viral Replication: Research indicates that Bz-FGalNAc can affect viral infectivity and replication by altering O-glycosylation patterns on host cells. This alteration can potentially reduce the efficiency of viral entry and replication within host cells .

Case Studies and Experimental Evidence

  • In Vitro Studies on HIV Replication:
    • A study investigated the effects of Bz-FGalNAc on HIV replication in peripheral blood mononuclear cells (PBMCs). The compound was shown to significantly reduce HIV infectivity by inhibiting O-glycosylation pathways that are essential for viral entry .
    • Treatment with Bz-FGalNAc resulted in altered expression levels of HIV co-receptors (CCR5 and CXCR4), indicating a disruption in the typical infection process.
  • Glycosaminoglycan Biosynthesis:
    • Bz-FGalNAc has been reported to inhibit hepatic glycosaminoglycan biosynthesis. This inhibition may have implications for conditions such as liver fibrosis and other metabolic disorders where glycosaminoglycans play a role .
  • Neuroprotective Effects:
    • Preliminary studies suggest that derivatives of Bz-FGalNAc may exhibit neuroprotective effects through modulation of glycosylation pathways involved in neurodegenerative diseases .

Data Table: Biological Activities of Bz-FGalNAc

ActivityMechanismReference
Inhibition of Mucin SynthesisBlocks β1,3-galactosyltransferase
Reduction in HIV InfectivityAlters O-glycosylation on host cells
Inhibition of Glycosaminoglycan BiosynthesisAffects metabolic pathways in liver cells
Potential Neuroprotective EffectsModulates glycosylation in neural tissues

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose to ensure stability?

  • Methodological Answer : The compound should be stored dry at -20°C , with a shelf life of up to 12 months. For experimental use, prepare solutions fresh daily. If stock solutions are required, aliquot into sealed vials and store at -20°C for ≤1 month. Thaw at room temperature for ≥1 hour before use to avoid condensation-induced hydrolysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use 1H/13C NMR to confirm stereochemistry and fluorine positioning. Compare chemical shifts with non-fluorinated analogs (e.g., δ~4.5–5.5 ppm for anomeric protons). Validate molecular weight via MALDI-TOF-MS (e.g., observed [M–H]⁻ at m/z 1695.1848 vs. calculated 1695.6106 for analogs) . Purity can be assessed using HPLC with a C18 column and UV detection at 210 nm .

Q. What solvents are optimal for dissolving this compound in enzymatic assays?

  • Methodological Answer : The compound is water-soluble, making aqueous buffers (e.g., McIlvaine buffer, pH 5.0) suitable for enzymatic studies. For organic-phase reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be used at ≤5% (v/v) to avoid enzyme denaturation .

Advanced Research Questions

Q. What synthetic strategies enable the introduction of the 4-fluoro group, and how can reaction yields be improved?

  • Methodological Answer : Fluorination is achieved via nucleophilic displacement of a 4-O-mesyl or 4-O-triflate intermediate using tetrabutylammonium fluoride (TBAF) . Optimize yields (e.g., 88% in ) by:

  • Using anhydrous conditions to prevent hydrolysis.
  • Controlling temperature (0–25°C) during displacement.
  • Purifying via size-exclusion chromatography (e.g., Biogel P2) .
    • Alternatively, chemo-enzymatic synthesis with UDP-GlcNAc pyrophosphorylase can generate fluorinated sugar nucleotides (e.g., UDP-4-FGlcNAc) for glycosylation reactions .

Q. How does the 4-fluoro substituent modulate inhibition of glycosaminoglycan (GAG) biosynthesis enzymes?

  • Methodological Answer : The 4-fluoro group mimics the hydroxyl moiety, acting as a transition-state analog to inhibit enzymes like β-N-acetylhexosaminidase . Compare IC₅₀ values with non-fluorinated analogs using:

  • Enzyme kinetics assays in pH 5.0 buffer (optimal for hydrolysis).
  • HPLC-based monitoring of 4-nitrophenyl substrate hydrolysis (λ = 405 nm). Reduced kₐₜₜ indicates competitive inhibition .

Q. What computational approaches predict the binding mode of this compound with target enzymes?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to:

  • Model fluorine’s electrostatic interactions with catalytic residues (e.g., Asp/His in GH20 family enzymes).
  • Calculate binding free energy via MM-PBSA to correlate with experimental IC₅₀ .

Q. How can β-N-acetylhexosaminidase specificity be exploited to synthesize 4-deoxy-disaccharide analogs?

  • Methodological Answer : Use the enzyme in reverse hydrolysis mode with activated donors (e.g., 4-nitrophenyl glycosides). For example:

  • Incubate 43 mg substrate with 1 U enzyme in pH 5.0 buffer at 35°C for 2 hours.
  • Terminate by heating (100°C, 3 min), purify via Biogel P2 chromatography , and characterize yields (14% for disaccharide 17) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.